Ryuvidine

Descripción general

Descripción

Ryuvidina es un compuesto químico conocido por sus efectos inhibitorios sobre enzimas específicas involucradas en procesos celulares. Se ha identificado como un potente inhibidor de la metiltransferasa de lisina SET domain-containing protein 8 (SETD8) y la cinasa dependiente de ciclina 4 (CDK4). Estas propiedades hacen que Ryuvidina sea un compuesto valioso en la investigación científica, particularmente en los campos de la biología del cáncer y la epigenética .

Mecanismo De Acción

Ryuvidina ejerce sus efectos inhibiendo la actividad de enzimas específicas. Se une a los sitios activos de la proteína SET domain-containing protein 8 y la cinasa dependiente de ciclina 4, evitando su función normal. Esta inhibición conduce a una disminución en la monometilación de la histona H4 en la lisina 20 y la interrupción del ciclo celular, lo que finalmente causa la muerte celular en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Ryuvidine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits Cdk4 with an IC50 value of 6 μM, which means it requires this concentration to inhibit 50% of the enzyme’s activity . Additionally, this compound inhibits SETD8, a lysine methyltransferase, with an IC50 value of 500 nM . This inhibition suppresses the monomethylation of histone H4 at lysine 20 (H4K20), a crucial modification for DNA damage response and cell cycle regulation . This compound’s interaction with these enzymes highlights its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression and inducing DNA damage responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It induces S-phase accumulation in HEK-293 cells, indicating a blockade in DNA synthesis . This compound is cytotoxic towards several human cancer cell lines, including A549, Col1, HL-60, and HepG2, with IC50 values ranging from 0.30 to 1.21 μg/ml . This compound’s ability to induce DNA damage response is linked to its inhibition of MCM2 phosphorylation, a key target of CDC7 kinase involved in DNA replication . This inhibition leads to a sudden blockade of DNA synthesis and activation of the ATM-dependent checkpoint response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent inhibition of enzyme activity. This compound binds to the ATP-binding site of Cdk4, preventing its interaction with cyclin D1 and subsequent phosphorylation of retinoblastoma protein (Rb) . This inhibition halts the progression of the cell cycle from G1 to S phase, thereby preventing cell proliferation . Additionally, this compound inhibits SETD8, leading to reduced monomethylation of H4K20 and disruption of chromatin structure . This disruption activates the DNA damage response pathway, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over several hours of treatment, this compound suppresses the expression of cell division cycle 7-related kinase (Cdc7), resulting in an ATM-dependent DNA damage response . Long-term exposure to this compound in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as Cdk4 and SETD8 . By inhibiting these enzymes, this compound affects the phosphorylation status of key proteins involved in cell cycle regulation and DNA damage response . This inhibition alters metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters . Its cell-permeable nature allows it to effectively reach intracellular targets such as Cdk4 and SETD8 . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on chromatin-modifying enzymes and cell cycle regulators .

Subcellular Localization

This compound’s subcellular localization is primarily in the nucleus, where it interacts with chromatin and nuclear proteins . The compound’s ability to inhibit SETD8 and reduce H4K20 monomethylation suggests that it targets specific chromatin regions involved in DNA damage response and cell cycle regulation . This localization is crucial for its activity and function, as it allows this compound to directly modulate key nuclear processes.

Métodos De Preparación

La síntesis de Ryuvidina implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la Estructura Central: La estructura central de Ryuvidina se sintetiza a través de una serie de reacciones de condensación que involucran aminas aromáticas y derivados de tiourea.

Modificaciones de Grupos Funcionales: La estructura central se modifica luego introduciendo varios grupos funcionales para mejorar sus propiedades inhibitorias.

Análisis De Reacciones Químicas

Ryuvidina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Ryuvidina se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción que involucran Ryuvidina normalmente utilizan agentes reductores como el borohidruro de sodio, dando como resultado la formación de derivados reducidos.

Sustitución: Ryuvidina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. .

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Ryuvidina tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: Ryuvidina se utiliza para estudiar la inhibición de la proteína SET domain-containing protein 8 y la cinasa dependiente de ciclina 4, ambas involucradas en la progresión del cáncer. .

Epigenética: Ryuvidina se utiliza para investigar el papel de la metilación de lisina en la expresión génica y la estructura de la cromatina.

Desarrollo de Fármacos: Ryuvidina sirve como un compuesto líder para el desarrollo de nuevos agentes terapéuticos que se dirigen a las metiltransferasas de lisina y las cinasas dependientes de ciclina

Comparación Con Compuestos Similares

Ryuvidina es única en sus efectos inhibitorios duales sobre la proteína SET domain-containing protein 8 y la cinasa dependiente de ciclina 4. Los compuestos similares incluyen:

NSC663284: Otro inhibidor de la proteína SET domain-containing protein 8, pero con un motivo estructural diferente.

Estos compuestos comparten propiedades inhibitorias similares, pero difieren en sus estructuras químicas y mecanismos de inhibición, destacando la singularidad de Ryuvidina .

Propiedades

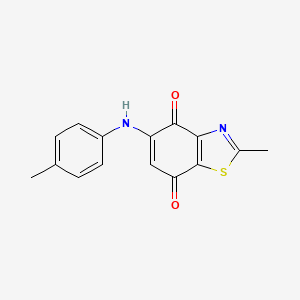

IUPAC Name |

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPLHASLIOXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

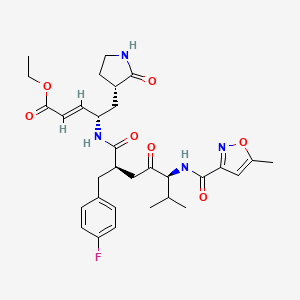

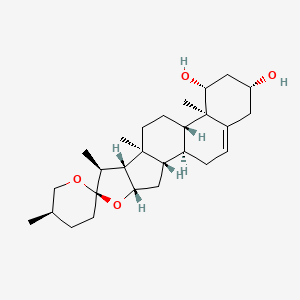

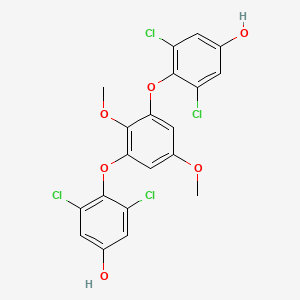

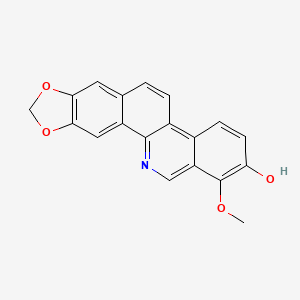

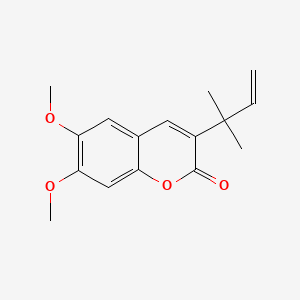

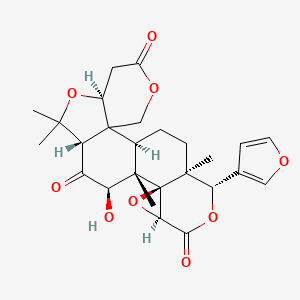

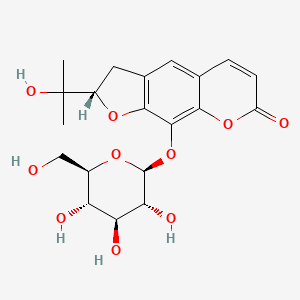

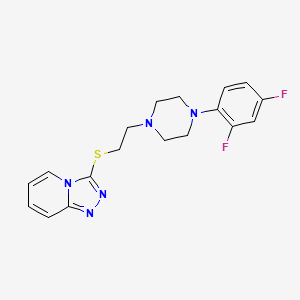

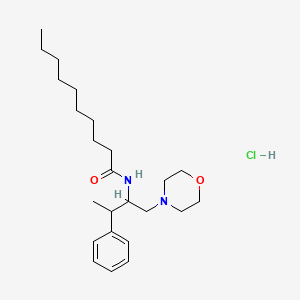

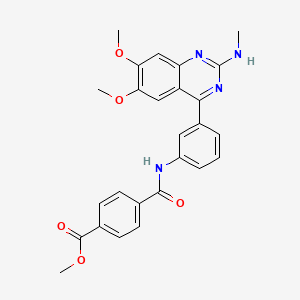

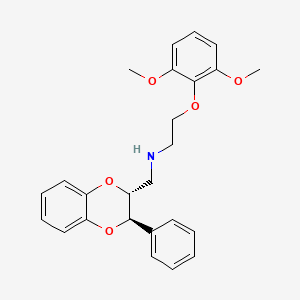

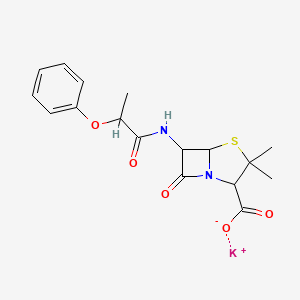

Feasible Synthetic Routes

Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?

A1: this compound has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.

- CDK4: this compound acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.

- SETD8: this compound has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, this compound disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.

- KDM5A: Research has also identified this compound as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, this compound's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.

- UHRF1: Interestingly, this compound has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does this compound's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?

A2: Research indicates that this compound exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that this compound's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.

Q3: Can this compound's effects on eryptosis be elaborated upon?

A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. This compound has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that this compound mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for this compound in modulating erythrocyte survival under stress conditions.

Q4: What is known about the potential of this compound as a therapeutic agent for rheumatoid arthritis?

A4: Studies suggest that this compound could hold therapeutic potential for rheumatoid arthritis. [, ] this compound's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of this compound was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one](/img/structure/B1680275.png)